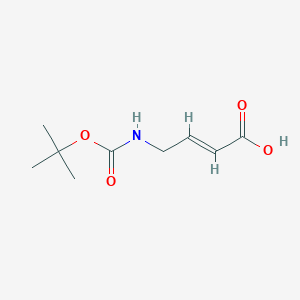

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

Vue d'ensemble

Description

The compound “4-((tert-Butoxycarbonyl)amino)but-2-enoic acid” is also known as (2E)-4-{[(tert-butoxy)carbonyl]amino}but-2-enoic acid . It belongs to the class of organic compounds known as gamma amino acids and derivatives, which are amino acids having a (-NH2) group attached to the gamma carbon atom .

Synthesis Analysis

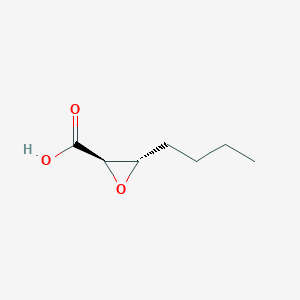

The synthesis of compounds related to 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid involves several key steps, including protection, functional group transformation, and stereoselective synthesis. For instance, derivatives of 2-amino-4-pentenoic acid were efficiently resolved and epoxidized, leading to the synthesis of 4-hydroxyproline derivatives through intramolecular cyclization reactions.Molecular Structure Analysis

The molecular structure of compounds incorporating the tert-butoxycarbonyl group is critical for their reactivity and application in synthesis. For example, the crystallographic analysis of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester reveals the presence of two polymorphic forms, demonstrating the structural diversity that can be achieved with tert-butoxycarbonyl protection.Chemical Reactions Analysis

The chemical reactivity of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid derivatives is exemplified by their involvement in various chemical transformations. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases the adaptability of tert-butoxycarbonyl-protected intermediates in generating structurally complex amino acids.Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.22 g/mol . The IUPAC name is (E)-4-(tert-butoxycarbonylamino)but-2-enoic acid .Applications De Recherche Scientifique

Application 1: Dipeptide Synthesis

- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes: The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application 2: Deprotection of Boc Amino Acids

- Methods of Application: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .

- Results or Outcomes: The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect. The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .

Application 3: Synthesis of Ethyl 4-((tert-Butoxycarbonyl)amino)but-2-enoate

- Summary of Application: N-Boc-2-aminoacetaldehyde may be employed as a starting reagent in the total synthesis of (+)-negamycin. It is also used in the synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes obtained are not provided in the source .

Application 4: Synthesis of tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids

- Summary of Application: This compound has been used in the synthesis of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These Boc-AAILs have multiple reactive groups, expanding their applicability in organic synthesis .

- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .

- Results or Outcomes: The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application 5: Protection and Deprotection of Amines

- Summary of Application: The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .

- Methods of Application: Protection of amines can be accomplished using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

- Results or Outcomes: The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Application 6: Synthesis of tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids

- Summary of Application: This compound has been used in the synthesis of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These Boc-AAILs have multiple reactive groups, expanding their applicability in organic synthesis .

- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .

- Results or Outcomes: The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application 7: Protection and Deprotection of Amines

- Summary of Application: The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .

- Methods of Application: Protection of amines can be accomplished using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

- Results or Outcomes: The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Propriétés

IUPAC Name |

(E)-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQOCUSTNGBFJL-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid | |

CAS RN |

180913-22-8 | |

| Record name | (2E)-4-{[(tert-butoxy)carbonyl]amino}but-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)

![2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B68346.png)

![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)